N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a triazole ring, and a phenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide is a compound that contains a 1,2,3-triazole ring, which is known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Compounds containing a 1,2,3-triazole ring are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Pharmacokinetics
It is known that the incorporation of a carbonyl group in the structure of 1,2,4-triazole derivatives can improve their pharmacokinetic properties due to its ability to form hydrogen bonds .
Result of Action
Compounds containing a 1,2,3-triazole ring are known to show versatile biological activities .
Action Environment
It is known that 1,2,3-triazoles have high chemical stability, usually being inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide typically involves a multi-step process:
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Formation of the Triazole Ring: : This can be achieved through a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. For instance, phenylacetylene can react with sodium azide in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring .
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Attachment of the Furan Ring: : The furan-2-carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride can then react with the triazole derivative to form the desired amide bond .
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Final Assembly: : The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the furan-2-carboxamide is treated with a phenyl halide in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and automated systems for the purification processes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives .
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Reduction: : Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole under specific conditions .
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Substitution: : The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. The triazole ring is known for its biological activity, and the compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. The triazole ring’s presence is particularly significant, as it is a common motif in many pharmaceuticals.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide: Similar structure but with a 1,2,4-triazole ring.
N-(1-phenyl-2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide: Contains an imidazole ring instead of a triazole.
N-(1-phenyl-2-(1H-pyrazol-1-yl)ethyl)furan-2-carboxamide: Features a pyrazole ring.
Uniqueness
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical and biological properties. This ring system is known for its stability and ability to participate in a wide range of chemical reactions, making the compound versatile for various applications.
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(14-7-4-10-21-14)18-13(11-19-16-8-9-17-19)12-5-2-1-3-6-12/h1-10,13H,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBZHKJBJMCWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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